molecular formula C21H22ClN5O3S B11575044 6-(3-chloro-4-methoxyphenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575044
M. Wt: 459.9 g/mol
InChI Key: VGNKIBVSIULSMF-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide.

    Substitution Reactions:

    Final Cyclization and Carboxamide Formation: The final step involves cyclization and formation of the carboxamide group under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes such as cell division, signal transduction, and metabolic pathways.

    Pathways Involved: It may inhibit or activate specific pathways, leading to the desired pharmacological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **6-(3-Chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • **6-(3-Chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Uniqueness

The uniqueness of 6-(3-chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific structural features and the resulting biological activities

Properties

Molecular Formula

C21H22ClN5O3S

Molecular Weight

459.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O3S/c1-12-24-25-21-27(12)26-18(14-6-9-17(30-3)16(22)10-14)19(31-21)20(28)23-11-13-4-7-15(29-2)8-5-13/h4-10,18-19,26H,11H2,1-3H3,(H,23,28)

InChI Key

VGNKIBVSIULSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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